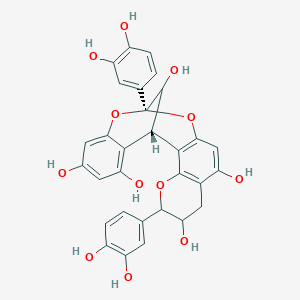
ProcyanidinA1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Procyanidin A1 is a type of procyanidin, which belongs to the class of flavonoids known as proanthocyanidins. These compounds are naturally occurring polyphenols found in various plants, including fruits, vegetables, nuts, and seeds. Procyanidin A1 is particularly noted for its antioxidant, anti-inflammatory, and potential therapeutic properties .
准备方法
Synthetic Routes and Reaction Conditions: Procyanidin A1 can be synthesized through the oxidative coupling of catechin and epicatechin units. The reaction typically involves the use of oxidizing agents such as ferric chloride or silver nitrate under controlled conditions to facilitate the coupling process .
Industrial Production Methods: Industrial production of procyanidin A1 often involves extraction from natural sources, such as grape seeds, cocoa, and pine bark. The extraction process includes solvent extraction, followed by purification using chromatographic techniques to isolate the desired compound .
化学反应分析
Types of Reactions: Procyanidin A1 undergoes various chemical reactions, including:
Oxidation: Procyanidin A1 can be oxidized to form quinones and other oxidative products.
Reduction: It can be reduced to yield catechin and epicatechin monomers.
Substitution: Procyanidin A1 can participate in substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Ferric chloride, silver nitrate.
Reducing Agents: Sodium borohydride.
Solvents: Methanol, ethanol, water.
Major Products:
Oxidation Products: Quinones.
Reduction Products: Catechin, epicatechin.
科学研究应用
Chemistry: Used as a natural antioxidant in food preservation and stabilization of food colors.
Biology: Investigated for its role in modulating cellular oxidative stress and inflammation.
Medicine: Explored for its potential therapeutic effects in treating cardiovascular diseases, cancer, and inflammatory conditions
作用机制
Procyanidin A1 exerts its effects primarily through its antioxidant and anti-inflammatory properties. It scavenges free radicals, thereby reducing oxidative stress. Additionally, it modulates various signaling pathways, including the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), mitogen-activated protein kinase (MAPK), and nuclear factor erythroid 2-related factor 2 (Nrf2) pathways . These actions result in the inhibition of pro-inflammatory cytokines and the promotion of cellular defense mechanisms .
相似化合物的比较
Procyanidin B1: A dimeric procyanidin with similar antioxidant properties but different structural configuration.
Procyanidin B2: Another dimeric procyanidin known for its cardiovascular benefits.
Catechin and Epicatechin: Monomeric units that form the building blocks of procyanidins.
Uniqueness: Procyanidin A1 is unique due to its specific molecular structure, which confers distinct biological activities. Its ability to modulate multiple signaling pathways and its potent antioxidant properties make it a valuable compound for various therapeutic applications .
属性
分子式 |
C30H24O12 |
|---|---|
分子量 |
576.5 g/mol |
IUPAC 名称 |
(1S,13R)-5,13-bis(3,4-dihydroxyphenyl)-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol |
InChI |
InChI=1S/C30H24O12/c31-13-7-20(37)24-22(8-13)41-30(12-2-4-16(33)19(36)6-12)29(39)26(24)25-23(42-30)10-17(34)14-9-21(38)27(40-28(14)25)11-1-3-15(32)18(35)5-11/h1-8,10,21,26-27,29,31-39H,9H2/t21?,26-,27?,29?,30+/m0/s1 |
InChI 键 |
NSEWTSAADLNHNH-HGVDIQKESA-N |
手性 SMILES |
C1C(C(OC2=C1C(=CC3=C2[C@H]4C([C@@](O3)(OC5=CC(=CC(=C45)O)O)C6=CC(=C(C=C6)O)O)O)O)C7=CC(=C(C=C7)O)O)O |
规范 SMILES |
C1C(C(OC2=C1C(=CC3=C2C4C(C(O3)(OC5=CC(=CC(=C45)O)O)C6=CC(=C(C=C6)O)O)O)O)C7=CC(=C(C=C7)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


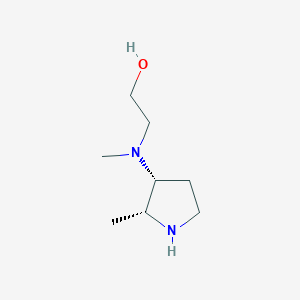
![4-(Butan-2-yl)-4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13072489.png)
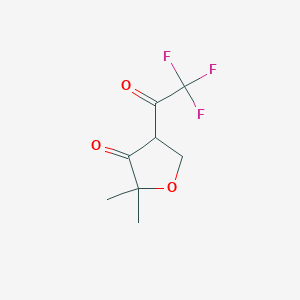
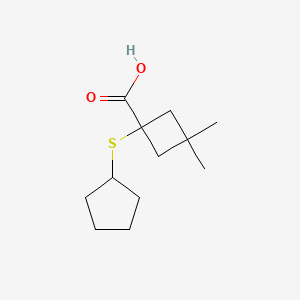

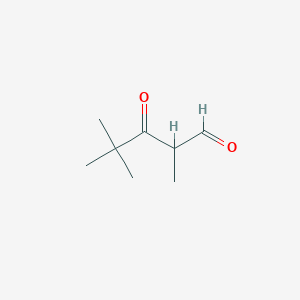
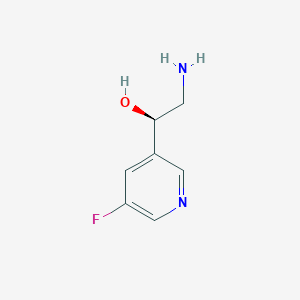
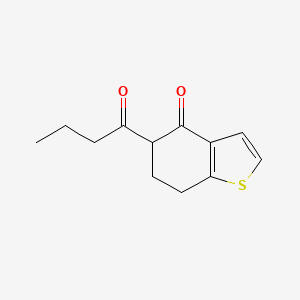
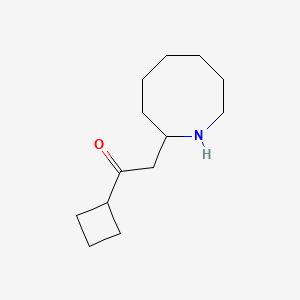
![1-[(5-Methyloxolan-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13072548.png)

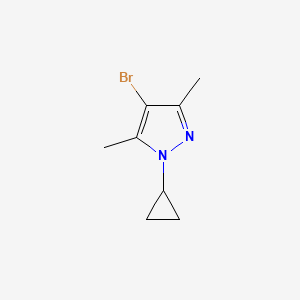
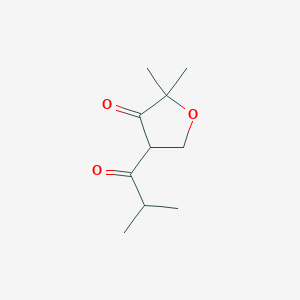
![Racemic-(5S,9S)-Tert-Butyl 9-Phenyl-1,7-Diazaspiro[4.4]Nonane-7-Carboxylate](/img/structure/B13072565.png)
